molecular formula C₁₂H₁₄O₂ B1140255 6-Phenyl-5-hexenoic acid CAS No. 16424-56-9

6-Phenyl-5-hexenoic acid

Cat. No. B1140255
CAS RN: 16424-56-9
M. Wt: 190.24
InChI Key:
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Description

6-Phenyl-5-hexenoic acid is a heterocyclic organic compound . It appears as a yellowish oil . The IUPAC name for this compound is 6-phenylhex-5-enoic acid . Its molecular weight is 190.24 and the molecular formula is C12H14O2 . It has a canonical SMILES string of C1=CC=C(C=C1)C=CCCCC(=O)O .


Synthesis Analysis

The synthesis of 6-Phenyl-5-hexenoic acid involves a thermolytic, reversible, radical cyclization reaction that produces cyclopropylcarbinyl . This cyclopropylcarbinyl then reacts with toluene to produce a cyclopentane .


Molecular Structure Analysis

The molecular structure of 6-Phenyl-5-hexenoic acid consists of a phenyl group attached to a hexenoic acid chain . The exact mass of the molecule is 190.09900 . It has 2 H-Bond acceptors and 1 H-Bond donor .


Chemical Reactions Analysis

6-Phenyl-5-hexenoic acid undergoes a thermolytic, reversible, radical cyclization reaction that produces cyclopropylcarbinyl . This cyclopropylcarbinyl then reacts with toluene to produce a cyclopentane . Additionally, this compound can react with solvents such as chloroform or acetone to form an arylating agent .


Physical And Chemical Properties Analysis

6-Phenyl-5-hexenoic acid is a yellowish oil . It is soluble in dichloromethane, ethyl acetate, and methanol . The compound has a molecular weight of 190.24 and a molecular formula of C12H14O2 .

Scientific Research Applications

  • Electrochemical Synthesis : 6-Phenyl-5-hexenoic acid has been used in electrochemical studies. For instance, its transformation into cyclopentanones through electrolysis, demonstrating its potential in generating acyl radical equivalents (Maeda, Maki, & Ohmori, 1995).

  • Synthesis of Amino Acids and Peptides : This compound has been utilized in the synthesis of β-phenyl-δ,ε-unsaturated amino acids and in creating [4,3,0]-bicyclic β-turn mimetics, highlighting its role in peptide synthesis and design (Gu et al., 2003).

  • Pharmaceutical Research : Derivatives of 6-Phenyl-5-hexenoic acid have been explored for their potential in inhibiting histone deacetylase (HDAC) enzymes, suggesting a role in developing novel anti-tumorigenic agents (Ali et al., 2015).

  • Thromboxane A2 Synthesis Inhibition : Certain derivatives have been studied for their ability to inhibit thromboxane A2 synthase, with applications in preventing thrombosis and as potential antithrombotic agents (Soyka et al., 1999).

  • Functionalized Polyhydroxyalkanoates Production : 6-Phenyl-5-hexenoic acid has been used in the production of functionalized polyhydroxyalkanoates (PHAs) by recombinant Methylobacterium extorquens, indicating its application in biopolymer synthesis and biotechnology (Höfer, Vermette, & Groleau, 2011).

Safety And Hazards

While specific safety and hazard information for 6-Phenyl-5-hexenoic acid was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. This typically includes using personal protective equipment, avoiding inhalation or contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

(E)-6-phenylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2,(H,13,14)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGLPAFSJGVMEH-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-5-hexenoic acid

Citations

For This Compound
20
Citations
MH Hyun, SC Han, SH Whangbo - Biomedical …, 2003 - Wiley Online Library
… As an example, the chromatograms for the resolution of 3-amino-6phenyl-5-hexenoic acid 9 … Resolution of 3-amino-3-phenylpropionic acid 2 and 3-amino-6-phenyl-5-hexenoic acid 9 …
MH Hyun, SC Han, SH Whangbo - Journal of Chromatography A, 2003 - Elsevier
… of 3-amino-6-phenyl-5-hexenoic acid 11 on CSP 2 are … analyte such as 3-amino-6-phenyl-5-hexenoic acid 11 on CSP 2, the … of 3-amino-6-phenyl-5-hexenoic acid 11 even though they …
Number of citations: 62 www.sciencedirect.com
MH Hyun, Y Song, YJ Cho… - … , Biological, and Chemical …, 2008 - Wiley Online Library
… 3-amino-6-phenyl-5-hexenoic acid (10), methanol is much better than tetrahydrofuran … that for the resolution of 3-amino-6-phenyl5-hexenoic acid (10) decreases slightly as the methanol …
Number of citations: 10 onlinelibrary.wiley.com
MH Hyun, HJ Choi, BS Kang, GH Tan… - Bulletin of the Korean …, 2006 - koreascience.kr
… CSP 2 was also better than CSP 1 for the resolution of 3-amino-4-(2furyl)butyric acid (5), 3-amino-4-(2-naphthyl)butyric acid (7) and 3-amino-6-phenyl-5-hexenoic acid (10) in terms of …
Number of citations: 26 koreascience.kr
HJ Choi, HJ Ha, SC Han, MH Hyun - Analytica chimica acta, 2008 - Elsevier
… 3-amino-6-phenyl-5-hexenoic acid (8) and 3-amino-4-(1-naphthyl)butanoic acid (9), and resolved them on CSP 1 and CSP 2 with the variation of the type and content of the modifiers in …
Number of citations: 30 www.sciencedirect.com
H Henry-Riyad, TT Tidwell - Canadian journal of chemistry, 2003 - cdnsciencepub.com
… Oxalyl chloride (1.05 g, 8 mmol) was added dropwise to a stirred solution of 6-phenyl-5-hexenoic acid (0.76 g, 4.0 mmol) in CCl4 (10 mL) followed by stirring at room temperature for 2 h. …
Number of citations: 11 cdnsciencepub.com
BE Maryanoff, BA Duhl-Emswiler - Tetrahedron letters, 1981 - Elsevier
… Br- (2) and dimsyl sodium (DMSO-Na) in dimethylsulfoxide (DMSO), conditions that are widely employed for Wittig reactions with &,3 provided a good yield of 6-phenyl-5-hexenoic acid …
Number of citations: 40 www.sciencedirect.com
SA Roman - 1967 - search.proquest.com
,) SAAAS rr0]] rhenyl-5-hexenyl brosylates (I). In a crti e ac ic at 80" all of'the ccr rt3 rc 5 ey: ni bi te d il ri rat; e en hern o erent, s over the saturated analog, varying from: 1. 2 (cis iso: er) to …
Number of citations: 0 search.proquest.com
MH Hyun, YJ Cho, JA Kim, JS Jin - Journal of liquid …, 2003 - Taylor & Francis
Abstract Effect of the tethering groups of chiral stationary phases (CSPs) based on (+)‐(18‐crown‐6)‐2,3,11,12‐tetracarboxylic acid on the liquid chromatographic resolution of β‐amino …
Number of citations: 25 www.tandfonline.com
JB Chang, ME Lane, M Yang, M Heinrich - Planta Medica, 2016 - thieme-connect.com
In order to understand the chemical relationship between a traditional hexa-herbal Chinese medicine formula and botanical drugs it is derived from, an analytical platform comprising …
Number of citations: 26 www.thieme-connect.com

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